N-(2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide features a unique scaffold combining a 2,4-dimethoxyphenyl acetamide moiety, a thioether linkage, and a pyrimidine ring substituted with a 3,5-dimethylpyrazole group. Below, we compare this compound with structurally and functionally related analogs to highlight key differences in synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-7-13(2)24(23-12)17-9-19(21-11-20-17)28-10-18(25)22-15-6-5-14(26-3)8-16(15)27-4/h5-9,11H,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYFOXMLOEWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A 2,4-dimethoxyphenyl moiety.
- A thioacetamide linkage.
- A pyrimidine ring substituted with a 3,5-dimethylpyrazole .
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The thioacetamide group may enhance the compound's ability to inhibit specific protein kinases or other enzymes crucial for cellular signaling.
Antitumor Activity
Studies on pyrazole derivatives have shown significant antitumor properties. For instance, compounds designed similarly to this compound demonstrate inhibitory effects on:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
These targets are critical in various cancers, suggesting that this compound may exhibit similar antitumor activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrazole compounds has been documented. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which play pivotal roles in inflammatory responses . The presence of the dimethoxyphenyl group may contribute to this effect through modulation of signaling pathways.
Antibacterial Activity
Preliminary studies indicate that compounds with similar structures possess antibacterial properties. They can disrupt bacterial cell membranes or inhibit vital metabolic processes within bacterial cells .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Inhibition of TNF-α and NO production | |
| Antibacterial | Disruption of cell membranes |
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of pyrazole derivatives against cancer cell lines, this compound showed promising results. The compound was tested against several human cancer cell lines and demonstrated significant growth inhibition compared to control groups. The underlying mechanism was attributed to its ability to induce apoptosis via the mitochondrial pathway.
Case Study: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory properties of a related compound in a model of acute inflammation. The results indicated that treatment with the compound resulted in reduced levels of inflammatory markers in serum and tissue samples, supporting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
